4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOADFQOSPEYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Core
The biological and physicochemical properties of 2-aminothiazoles are highly sensitive to substituent modifications. Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Synthetic Comparison of Selected 2-Aminothiazoles
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound enhances electrophilicity and metabolic stability compared to electron-donating groups like -OCH₃ in 3a or 10s .
- Bioactivity : Compound 10s, with dual methoxy groups, exhibits potent tubulin polymerization inhibition (IC₅₀ = 0.12 μM), suggesting that electron-donating substituents enhance interactions with tubulin’s colchicine-binding site . In contrast, the anti-tubercular activity of the trifluoromethyl derivative remains underexplored .
Pharmacological and Mechanistic Insights
- Anti-inflammatory Activity : Triazolyl-thiazole hybrids (e.g., 4g) show COX-2 inhibition (IC₅₀ = 1.2 μM), highlighting the role of auxiliary heterocycles in modulating activity .
- Antimicrobial Potential: Thiazoles with halogenated benzyl groups (e.g., 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine) are prioritized for antibacterial screening but lack published data .
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, characterized by its trifluoromethyl substitution. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F3N2S, with a molecular weight of 262.23 g/mol. The structural representation includes a thiazole ring substituted with a trifluoromethyl group on the phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3N2S |
| Molecular Weight | 262.23 g/mol |
| CAS Number | 2737741 |
Biological Activity Overview
Thiazole derivatives have been extensively studied for their biological activities. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and biological efficacy. This section outlines key biological activities associated with thiazole compounds and their relevance to this compound.
Anticancer Activity
Thiazoles have shown significant anticancer properties by targeting various cellular pathways. For instance, studies indicate that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated a series of thiazole derivatives against human cancer cell lines, revealing IC50 values ranging from low micromolar to nanomolar concentrations. Notably, some compounds induced apoptosis through caspase activation without causing mitochondrial depolarization .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Thiazole A | MCF-7 | 5 | Caspase activation |
| Thiazole B | A549 | 15 | Microtubule disruption |
| Thiazole C | HT-29 | 38 | Apoptosis induction |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Research indicates that certain thiazole derivatives demonstrate significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). This suggests potential applications in treating tuberculosis and other bacterial infections .
Summary of Antimicrobial Studies
The following table summarizes the antibacterial activity of selected thiazole derivatives:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Thiazole D | M. tuberculosis | 0.70 |
| Thiazole E | E. coli | 1.50 |
| Thiazole F | S. aureus | 2.00 |
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzyme Activity : Similar thiazole compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Disruption of Microtubule Dynamics : Some derivatives bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases has been observed in cancer cells treated with thiazole derivatives, indicating a pro-apoptotic effect.
Q & A
Q. What are the standard synthetic routes for 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminothiazole derivatives with substituted benzaldehydes or bromides under reflux conditions. For example, trifluoromethyl-substituted phenyl precursors are coupled with thiazole intermediates using catalysts like triethylamine in dichloromethane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity can be validated via HPLC (>98%) and spectral characterization (¹H/¹³C NMR, FTIR) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s thiazole ring and trifluoromethyl-phenyl substituent adopt planar geometries, with intermolecular hydrogen bonds (N–H⋯N) stabilizing the lattice. Key parameters include bond angles (e.g., C–S–C ~86°) and torsion angles between the thiazole and phenyl rings, which influence electronic properties . SC-XRD data can be compared to density functional theory (DFT) calculations to validate structural accuracy .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H NMR : Peaks at δ 6.8–7.6 ppm correspond to aromatic protons; the thiazole NH₂ appears as a broad singlet (~δ 5.2 ppm).
- ¹³C NMR : The thiazole C-2 (δ ~165 ppm) and trifluoromethyl-phenyl carbons (δ 120–140 ppm) are diagnostic.
- FTIR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., receptor binding vs. functional assays) be resolved?
Discrepancies between binding affinity (e.g., radioligand assays) and functional activity (e.g., cAMP modulation) may arise from off-target effects or allosteric modulation. To address this:
- Perform dose-response studies to establish EC₅₀/IC₅₀ values.
- Use structural analogs (e.g., varying substituents on the phenyl ring) to correlate activity with electronic/steric properties .
- Apply computational docking (e.g., AutoDock Vina) to predict binding modes in dopamine or serotonin receptors .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., –OH, –OCH₃) to improve aqueous solubility while retaining trifluoromethyl’s metabolic stability .
- Prodrug design : Mask the NH₂ group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
- Metabolic profiling : Use liver microsomes and LC-MS to identify major metabolites and refine substituents to reduce clearance .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS : Monitor reactions in real-time to detect intermediates (e.g., thiourea derivatives) or hydrolyzed products .
- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and analyze via TLC or HPLC. Common degradation pathways include oxidation of the thiazole ring or hydrolysis of the trifluoromethyl group .
- Process optimization : Replace protic solvents (e.g., ethanol) with aprotic ones (e.g., DMF) to suppress side reactions .
Methodological Challenges and Solutions
Q. Why might crystallography fail for this compound, and how can this be addressed?
Poor crystal growth often results from flexible substituents or solvent inclusion. Solutions include:
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The –CF₃ group is strongly electron-withdrawing, which:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
